Home > Products > Screening Compounds P130003 > Momelotinib-3,3,5,5-d4
Momelotinib-3,3,5,5-d4 -

Momelotinib-3,3,5,5-d4

Catalog Number: EVT-12528269
CAS Number:
Molecular Formula: C23H22N6O2
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Momelotinib-3,3,5,5-d4 is a deuterated derivative of momelotinib, a small-molecule inhibitor primarily targeting Janus kinase 1 and Janus kinase 2, which are critical in the signaling pathways associated with various hematological disorders. Momelotinib has shown particular efficacy in treating myelofibrosis, especially in patients suffering from anemia. The compound's unique mechanism involves modulation of the activin A receptor type 1, influencing iron homeostasis and erythropoiesis.

Source

Momelotinib was developed by Gilead Sciences and has undergone extensive clinical evaluation for its therapeutic potential in myelofibrosis. Its development is documented in several patents and clinical studies, highlighting its pharmacological properties and therapeutic applications .

Classification

Momelotinib-3,3,5,5-d4 is classified as a Janus kinase inhibitor and an activin receptor modulator. Its primary therapeutic use is in the management of myelofibrosis, particularly in patients with anemia associated with this condition.

Synthesis Analysis

Methods

The synthesis of momelotinib-3,3,5,5-d4 involves deuteration at specific carbon positions to enhance metabolic stability and pharmacokinetic properties. The synthesis typically follows a multi-step organic reaction pathway:

  1. Starting Materials: The synthesis begins with readily available organic precursors that contain the necessary functional groups.
  2. Deuteration: Deuterated solvents or reagents are employed to introduce deuterium at the 3 and 5 positions of the aromatic ring.
  3. Coupling Reactions: Various coupling reactions are utilized to build the complex structure of momelotinib, including amide bond formations and nucleophilic substitutions.
  4. Purification: The final product is purified through chromatographic techniques to ensure high purity levels suitable for clinical use.

Technical Details

The synthetic route may involve advanced techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
Molecular Structure Analysis

Structure

Momelotinib-3,3,5,5-d4 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The compound's structure can be represented as:

CxHyDzNaOb\text{C}_{x}\text{H}_{y}\text{D}_{z}\text{N}_{a}\text{O}_{b}

where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen (including deuterium), nitrogen, and oxygen atoms respectively.

Data

The molecular formula for momelotinib-3,3,5,5-d4 is typically represented as C_{20}H_{24}D_{4}N_{4}O_{4}, reflecting its deuterated nature. The compound's molecular weight is approximately 400 g/mol.

Chemical Reactions Analysis

Reactions

Momelotinib participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition of Janus Kinases: By binding to the ATP-binding site of Janus kinase 1 and Janus kinase 2, momelotinib inhibits their activity.
  2. Modulation of Activin Receptor Signaling: It also interacts with activin A receptor type 1 to modulate hepcidin production, affecting iron metabolism.

Technical Details

The inhibition constants (IC50) for Janus kinases are reported as:

  • JAK1: IC50 = 26.9 nM
  • JAK2: IC50 = 1.4 nM
  • ACVR1 (activin receptor): IC50 = 8.4 nM .

These values indicate a potent inhibitory effect on these targets.

Mechanism of Action

Process

Momelotinib's mechanism primarily involves:

  1. Inhibition of Janus Kinases: By blocking JAK1 and JAK2 activity, momelotinib disrupts downstream signaling pathways involved in hematopoiesis.
  2. Regulation of Hepcidin: Inhibition of activin A receptor type 1 leads to decreased hepcidin levels, enhancing iron availability for erythropoiesis .
  3. Improvement of Anemia: This modulation results in increased serum iron levels and improved hemoglobin synthesis.

Data

Clinical trials have demonstrated significant improvements in transfusion independence among myelofibrosis patients treated with momelotinib compared to other therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within expected ranges for similar compounds.
Applications

Momelotinib-3,3,5,5-d4 is primarily used in scientific research focused on:

  • Myelofibrosis Treatment: It has shown promise in alleviating symptoms associated with this disease.
  • Anemia Management: Particularly beneficial for patients who are transfusion-dependent due to myelofibrosis.
  • Research on Iron Metabolism: Its unique mechanism makes it a valuable tool for studying iron homeostasis and related disorders.

Properties

Product Name

Momelotinib-3,3,5,5-d4

IUPAC Name

N-(cyanomethyl)-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C23H22N6O2

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2

InChI Key

ZVHNDZWQTBEVRY-RYIWKTDQSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Isomeric SMILES

[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.